p-Heptyloxybenzylidene p-butylaniline

Description

BenchChem offers high-quality p-Heptyloxybenzylidene p-butylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Heptyloxybenzylidene p-butylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

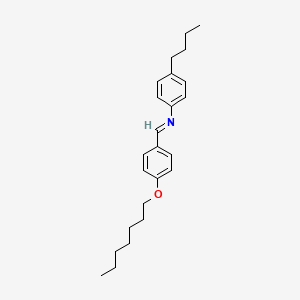

IUPAC Name |

N-(4-butylphenyl)-1-(4-heptoxyphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-5-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-6-4-2/h11-18,20H,3-10,19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXJYRGZFLHSAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201212284 |

Source

|

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-12-2 |

Source

|

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Heptyloxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Conformation of p-Heptyloxybenzylidene p-butylaniline (7O.4)

[1][2]

Executive Summary

This technical guide provides a comprehensive structural analysis of N-(4-n-heptyloxybenzylidene)-4'-n-butylaniline (commonly abbreviated as 7O.4 or HBBA ).[1][2] A member of the

While primarily utilized in liquid crystal (LC) display technology and optical switching, the structural dynamics of 7O.4—specifically its rich polymorphic landscape (Smectic G, C, A, and Nematic phases)—offer direct translational value to drug development professionals . The techniques used to characterize the conformational locking of 7O.4 in its solid and mesogenic states are identical to those required for analyzing Active Pharmaceutical Ingredient (API) polymorphism and solid-state stability.

Molecular Architecture & Geometry

The 7O.4 molecule consists of a rigid central core flanked by two flexible alkyl chains.[2] Its physicochemical behavior is governed by the interplay between the rigid rod-like anisotropy and the entropic freedom of the tails.

Core Structure: The Benzylideneaniline Linkage

The central rigid unit is a Schiff base (imine) linking two phenyl rings.

-

Chemical Formula:

[2] -

IUPAC Name: N-[4-(heptyloxy)phenyl]methylidene-4-butylaniline[1][2]

-

Configuration: The

double bond exists almost exclusively in the (E)-trans configuration, which is thermodynamically favored over the (Z)-cis form due to steric hindrance.[2]

Key Conformational Feature (The "Twist"):

Unlike stilbenes (

Flexible Tails

-

Tail 1 (Alkoxy): A heptyloxy chain (

).[1][2] The oxygen atom increases the dipole moment transverse to the long molecular axis, enhancing smectic layer stability. -

Tail 2 (Alkyl): A butyl chain (

).[2]

Visualization of Molecular Connectivity

The following diagram illustrates the structural segmentation of 7O.4.

Figure 1: Structural segmentation of 7O.4 showing the rigid mesogenic core and flexible alkyl/alkoxy tails.[2]

Polymorphism and Phase Behavior[3][4]

7O.4 is a polymesomorphic compound, meaning it exhibits multiple distinct liquid crystalline phases between the crystalline solid and the isotropic liquid. This behavior is driven by the "Odd-Even" effect of the alkyl chain lengths and the dipolar contribution of the heptyloxy group.

Phase Sequence

Upon heating from the crystal phase, 7O.4 typically undergoes the following transitions:

Phase Characteristics Table

| Phase | Symbol | Molecular Order | Conformational State |

| Crystal | Cr | 3D Long-range positional order.[1][2] | Chains all-trans; Core planarized for packing.[1][2] |

| Smectic G | SmG | Pseudo-hexagonal packing; tilted layers.[1][2] | Molecules have high rotational viscosity; "Soft Crystal" state.[1][2] |

| Smectic C | SmC | Layered; molecules tilted relative to layer normal.[1][2][3] | Liquid-like within layers; Director |

| Smectic A | SmA | Layered; molecules orthogonal to layer normal.[1][2] | High fluidity; Director |

| Nematic | N | Orientational order only; no layers.[1][2] | Core twist angle relaxes; high fluidity.[1][2] |

| Isotropic | I | No long-range order. | Random orientation; maximum entropic freedom.[1][2] |

Scientific Insight: The transition from SmA

Synthesis Protocol

The synthesis of 7O.4 is a classic condensation reaction.[2] For high-purity applications (optical or pharmaceutical standards), purification is the critical step to remove trace amine precursors which destabilize the LC phases.

Reagents

-

4-n-Butylaniline (1.0 eq)

-

Solvent: Absolute Ethanol (or Toluene for Dean-Stark method)

Step-by-Step Methodology

-

Dissolution: Dissolve 0.01 mol of 4-n-heptyloxybenzaldehyde and 0.01 mol of 4-n-butylaniline separately in 20 mL of absolute ethanol.

-

Condensation: Mix the solutions in a round-bottom flask. Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

78°C) for 3–4 hours. The solution will turn yellow, indicating imine formation. -

Crystallization: Cool the mixture slowly to room temperature, then to 0°C in an ice bath. The Schiff base will precipitate as plates.[2]

-

Filtration: Filter the crude solid under vacuum.

-

Purification (Critical): Recrystallize repeatedly (min. 3 times) from hot ethanol or a hexane/ethanol (20:80) mixture until the transition temperatures (measured by DSC) are constant.

Synthesis Workflow Diagram

Figure 2: Synthesis and purification workflow for 7O.4.

Structural Characterization Strategy

To validate the molecular structure and phase behavior, a multi-modal approach is required. This workflow ensures that the material is not only chemically pure but structurally defined in its mesophases.[2]

Differential Scanning Calorimetry (DSC)

-

Purpose: Detect phase transition temperatures and enthalpies.

-

Protocol: Heat/Cool at 5°C/min.

-

Key Signal: Look for small endothermic peaks for Smectic-Smectic transitions (low enthalpy change) and large peaks for Crystal-Smectic and Nematic-Isotropic transitions (first-order).[1][2]

X-Ray Diffraction (XRD)

-

Small Angle (SAXS): Measures the layer spacing (

) in Smectic phases.[2] -

Wide Angle (WAXS): Measures intermolecular spacing within the layer.[2] A diffuse halo at

4.5 Å indicates liquid-like order (SmA/SmC/N), while sharp peaks indicate crystalline order (SmG/Cr).[1][2]

Polarized Optical Microscopy (POM)[2]

-

Purpose: Visual identification of phases via textures.

-

Signatures:

Characterization Logic Diagram

Figure 3: Integrated characterization workflow for defining LC polymorphism.

References

-

Rao, N. V. S., & Pisipati, V. G. K. M. (1983).[2][4] Density studies in N-(p-n-heptyloxy benzylidene) p-n-butyl aniline across SG - SC - SA - N - I phases.[1][2][4] Phase Transitions, 3(4), 317-327.[1][4] [2]

-

Clegg, P. S., et al. (2003).[2] High-resolution x-ray study of the nematic - smectic-A and smectic-A - smectic-C transitions in 8S5-aerosil gels (referencing 7O.4 comparative data). Physical Review E.

-

Iannacchione, G. S., et al. (1997).[2] Calorimetric study of the smectic-A–smectic-C transition in the liquid crystal 7O.4. Liquid Crystals, 23(5). [2]

-

Goodby, J. W., & Gray, G. W. (1984).[2] Smectic Liquid Crystals: Textures and Structures. Leonard Hill.[1][2] (Seminal text on nO.m series textures).

Thermotropic Phase Behavior of p-Heptyloxybenzylidene p-butylaniline (7O.4)

This guide provides an in-depth technical analysis of the thermotropic phase behavior of p-Heptyloxybenzylidene p-butylaniline (7O.4) . It is structured to serve researchers in materials science and pharmaceutical physical chemistry, specifically those investigating liquid crystalline systems as models for drug delivery formulations (e.g., mesoporous confinement) and polymorphism.

Technical Reference & Characterization Guide

Executive Summary

p-Heptyloxybenzylidene p-butylaniline , commonly abbreviated as 7O.4 , is a benchmark Schiff base liquid crystal belonging to the

For pharmaceutical scientists, 7O.4 serves as a critical model system. Its behavior under confinement (e.g., in silica pores) parallels the physical stability challenges of amorphous solid dispersions and liquid crystalline drug delivery vehicles. This guide details the physicochemical profile, synthesis, and characterization protocols required to study this material.

Molecular Architecture & Causality

The mesomorphic behavior of 7O.4 is dictated by its anisotropic molecular geometry.

-

Rigid Core: The central benzylideneaniline (

) linkage provides the rigid rod-like structure necessary for orientational order. -

Flexible Tails: The heptyloxy (

) and butyl ( -

Dipolar Interactions: The transverse dipole moment of the imine linkage influences the tilt observed in the Smectic C phase.

Phase Transition Logic (DOT Visualization)

The following diagram illustrates the thermodynamic pathway of 7O.4, highlighting the order of transitions—critical for setting DSC parameters.

Figure 1: Thermotropic phase sequence of bulk 7O.4. Note the proximity of the SmA-SmC and SmC-CrG transitions, which requires high-resolution calorimetry for resolution.

Thermotropic Profile: Quantitative Data

The following data represents the bulk phase behavior of 7O.4. Note that these values are sensitive to purity and thermal history.

| Transition | Symbol | Temperature ( | Temperature (K) | Order of Transition | Mechanistic Characteristic |

| Nematic - Isotropic | 76.2 | 349.4 | 1st Order | Clearing point; loss of orientational order. | |

| Smectic A - Nematic | 74.0 | 347.2 | Weak 1st Order | Onset of 1D translational order (layering). | |

| Smectic C - Smectic A | 64.5 | 337.7 | 2nd Order | Symmetry breaking (molecular tilt). Follows Landau mean-field theory.[1][2] | |

| Crystal G - Smectic C | 63.2 | 336.3 | 1st Order | Crystallization/Melting. |

Data Source: Aggregated from high-resolution AC calorimetry studies (e.g., Haga & Garland, 1997).

Characterization Methodologies

To validate the phase behavior of 7O.4, a multi-modal approach combining thermal analysis and optical microscopy is required.

Protocol A: Synthesis of 7O.4

Objective: Synthesize high-purity 7O.4 via condensation reaction. Reagents: p-Heptyloxybenzaldehyde (1.0 eq), p-n-Butylaniline (1.0 eq), Absolute Ethanol, Glacial Acetic Acid (cat.).

-

Dissolution: Dissolve 10 mmol of p-heptyloxybenzaldehyde and 10 mmol of p-n-butylaniline in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Heat the mixture to reflux (

C) for 4 hours under continuous stirring. The solution will turn yellow/orange. -

Crystallization: Cool the mixture slowly to room temperature, then to

C. The Schiff base will precipitate. -

Purification (Critical): Filter the crude solid. Recrystallize at least 3 times from absolute ethanol to remove unreacted amine (which significantly depresses

). -

Drying: Dry under vacuum at

C for 24 hours.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Resolve the closely spaced SmA-SmC and SmC-CrG transitions. Instrument: High-resolution DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Sample Prep: Encapsulate 2-5 mg of 7O.4 in a hermetically sealed aluminum pan.

-

Thermal History Erasure: Heat to

C (Isotropic) and hold for 5 minutes. -

Cooling Scan (Critical): Cool at a slow rate of 1-2

C/min . -

Heating Scan: Heat at 5

C/min to observe melting ( -

Analysis:

-

Look for the sharp exotherms at

and -

Zoom in on the 63-65

C range. The SmA-SmC transition will appear as a baseline shift or a lambda-shaped peak in

-

Protocol C: Polarized Optical Microscopy (POM)

Objective: Visual confirmation of mesophases. Setup: Cross-polarized light, Hot stage (Linkam).

| Phase | Expected Texture | Diagnostic Feature |

| Nematic | Schlieren Texture | Thread-like defects, 2-brush and 4-brush singularities. Flashes upon mechanical stress. |

| Smectic A | Focal Conic Fan | Fan-shaped domains or homeotropic (black) regions. No flashing (viscous). |

| Smectic C | Broken Fan / Schlieren | Similar to SmA but often exhibits a "broken" fan texture or a Schlieren texture with only 4-brush singularities (due to tilt). |

Characterization Workflow (DOT)

Figure 2: Integrated characterization workflow ensuring self-validation of thermal and optical data.

Relevance to Drug Development & Formulation

While 7O.4 is not an API, its study is directly transferable to pharmaceutical applications:

-

Confinement Models: 7O.4 is extensively used to study phase behavior in Controlled Pore Glass (CPG) and Aerosil dispersions. This mimics the behavior of drugs loaded into mesoporous silica nanoparticles (MSNs).

-

Insight: In pores <20 nm, the first-order transitions (N-I) are suppressed or broadened (Landau critical point behavior), a phenomenon also observed in amorphous drug dispersions.

-

-

Polymorphism Detection: The protocols used to distinguish the subtle SmA-SmC transition (2nd order) from the CrG crystallization (1st order) are identical to those needed to detect trace polymorphs or glass transitions in amorphous solid dispersions (ASDs).

References

-

Haga, H., & Garland, C. W. (1997).[4][5] Thermal study of the influence of aerosils on the phase transitions of heptyloxybenzylidene butylaniline. Liquid Crystals, 23(5), 645-652.[3] [3]

-

Leadbetter, A. J., et al. (1979). The structure of the smectic phases of the N-(4-n-alkyloxybenzylidene)-4'-n-alkylanilines. Journal de Physique, 40(4), 375-384.

-

Goodby, J. W. (1984). Phase behavior of liquid crystals. In: Liquid Crystals and Plastic Crystals.

-

Kutnjak, Z., et al. (2003). Calorimetric study of liquid crystal confined to a controlled-pore glass. Physical Review E, 68, 021705.

Sources

synthesis of Schiff base liquid crystals p-Heptyloxybenzylidene p-butylaniline

The following is an in-depth technical guide on the synthesis and characterization of the liquid crystalline material p-Heptyloxybenzylidene p-butylaniline (often abbreviated as 7O.4 ).

Executive Summary

Target Molecule: N-(4-n-heptyloxybenzylidene)-4'-n-butylaniline (7O.4). Classification: Schiff Base (Anil) Liquid Crystal. Homologous Series: nO.m (where n=7, m=4). Significance: The 7O.4 homolog is a critical model system in soft matter physics due to its rich polymorphism. Unlike shorter homologs (e.g., MBBA, 1O.4) which exhibit only nematic phases, 7O.4 displays a complex sequence of phase transitions including Smectic G, Smectic C, Smectic A, and Nematic phases before clearing to an Isotropic liquid. This makes it an essential substrate for studying mean-field transitions and defect topologies in smectic layers.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on a classic nucleophilic addition-elimination reaction (condensation) between an aldehyde and a primary amine.

-

Precursor A (Electrophile): 4-n-Heptyloxybenzaldehyde.

-

Precursor B (Nucleophile): 4-n-Butylaniline.

-

Mechanism: Acid-catalyzed dehydration.

-

Thermodynamic Driver: Removal of water (via Dean-Stark trap or molecular sieves) or precipitation of the product to drive the equilibrium forward.

Reaction Scheme

Materials & Safety Protocols

Purity is Paramount: Liquid crystalline phase transitions are highly sensitive to impurities. A purity of >99.5% is required for reliable phase characterization.

| Reagent | CAS No.[1][2][3] | Grade | Safety Hazard | Handling Protocol |

| 4-n-Heptyloxybenzaldehyde | 2634-59-5 | >98% | Irritant | Handle in fume hood. |

| 4-n-Butylaniline | 104-13-2 | >97% | Toxic , Corrosive | Double-glove (Nitrile) . Use strictly in fume hood. Avoid inhalation. |

| Absolute Ethanol | 64-17-5 | ACS | Flammable | Keep away from heat sources. |

| Glacial Acetic Acid | 64-19-7 | ACS | Corrosive | Use glass pipette for addition. |

Experimental Protocol

Phase 1: Condensation Reaction

-

Preparation: In a 250 mL round-bottom flask (RBF), dissolve 10.0 mmol of 4-n-heptyloxybenzaldehyde in 30 mL of absolute ethanol.

-

Addition: Add 10.0 mmol of 4-n-butylaniline dropwise to the stirring aldehyde solution.

-

Note: Equimolar amounts are preferred to minimize purification difficulty, though a slight excess (1-2%) of the more volatile component (aniline) can be used if vacuum distillation is planned.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

-

-

Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 78°C) for 3 to 4 hours .

-

Monitoring: The solution typically turns yellow (characteristic of the azomethine

bond conjugation).

-

Phase 2: Isolation & Purification

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature. If crystallization does not occur spontaneously, cool the flask in an ice bath (

). -

Filtration: Filter the crude solid using a Buchner funnel under vacuum. Wash the precipitate with cold absolute ethanol (

) to remove unreacted starting materials. -

Recrystallization (Critical Step):

-

Dissolve the crude solid in the minimum amount of boiling absolute ethanol (or a 90:10 Ethanol/Methanol mix).

-

Allow to cool very slowly to room temperature, then to

. Slow cooling promotes the formation of large, pure crystals and excludes impurities that depress the clearing point. -

Repeat recrystallization 3 times until the transition temperatures are constant (within

).

-

-

Drying: Dry the purified crystals in a vacuum desiccator over

for 24 hours to remove trace solvent.

Characterization & Validation

A. Spectroscopic Validation

-

FT-IR (ATR): Look for the disappearance of the Carbonyl (

) stretch at -

1H-NMR (CDCl3, 400 MHz):

-

Azomethine Proton (-CH=N-): Singlet at

. -

Aromatic Protons: Multiplets in the range of

. -

Alkoxy (

): Triplet at

-

B. Mesomorphic Properties (Phase Transitions)

The 7O.4 homolog exhibits a complex polymorphism. The transition sequence on heating is typically:

Crystal (Cr)

| Transition | Description | Method of Detection |

| Cr | Melting into highly ordered smectic phase. | DSC (Large Enthalpy) |

| SmG | Transition to tilted smectic phase. | POM (Texture change) |

| SmC | Tilted to orthogonal layer transition. | DSC (Small/Second-order peak) |

| SmA | Layer breakdown to orientational order. | POM (Focal conic to Schlieren) |

| N | Clearing point (Liquid Crystal to Liquid). | DSC (Sharp peak) |

Reference for Phase Sequence: Haga & Garland (1997) [1].[4][5][6][7]

Visualization of Workflows

Figure 1: Reaction Mechanism (Acid-Catalyzed Imine Formation)

Caption: Step-wise mechanism for the condensation of aldehyde and aniline to form the 7O.4 mesogen.

Figure 2: Experimental Workflow

Caption: Optimized workflow for the synthesis and purification of 7O.4 liquid crystals.

Troubleshooting & Optimization

-

Issue: No Precipitate Forms.

-

Cause: Solution too dilute or product is "oiling out" (common with long alkyl chains).

-

Solution: Evaporate 50% of the solvent using a rotary evaporator. Scratch the glass wall to induce nucleation.

-

-

Issue: Low Clearing Point.

-

Cause: Impurities (unreacted amine/aldehyde) or hydrolysis of the imine bond.

-

Solution: Schiff bases are hydrolytically unstable in acidic moisture. Ensure all glassware is dry. Recrystallize again using anhydrous ethanol.

-

-

Issue: Product turns red/brown.

-

Cause: Oxidation of the aniline residue.

-

Solution: Perform the reaction under an inert atmosphere (

or

-

References

-

Haga, H., & Garland, C. W. (1997). Thermal study of the influence of aerosils on the phase transitions of heptyloxybenzylidene butylaniline.[5][6] Liquid Crystals, 23(5), 645–652.

-

Kelker, H., & Scheurle, B. (1969). A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point.[5] Angewandte Chemie International Edition, 8(11), 884-885. (Foundational work on MBBA/Schiff bases).[1]

-

Goodby, J. W., et al. (2015). What makes a liquid crystal? The effect of free volume on soft matter. Liquid Crystals, 42(5-6).

Sources

An In-depth Technical Guide to the Refractive Index Anisotropy of p-Heptyloxybenzylidene p-butylaniline (7O.4)

This technical guide provides a comprehensive overview of the refractive index anisotropy of the nematic liquid crystal p-Heptyloxybenzylidene p-butylaniline (7O.4). It is intended for researchers, scientists, and professionals in drug development who are interested in the optical properties of liquid crystals. This document delves into the theoretical underpinnings, experimental methodologies, and practical considerations for characterizing the birefringence of this and similar nO.m series liquid crystals.

Introduction: The Significance of Optical Anisotropy in Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] A defining characteristic of many liquid crystal phases, particularly the nematic phase, is their optical anisotropy. This means that the refractive index of the material is dependent on the polarization and propagation direction of light.[2] This property, known as birefringence, is the foundation for the widespread application of liquid crystals in display technologies, optical modulators, and various photonic devices.[3]

The molecule p-Heptyloxybenzylidene p-butylaniline, commonly referred to as 7O.4, is a member of the nO.m homologous series of liquid crystals. These materials are of significant interest due to their rich polymorphism and the tunable nature of their physical properties with variations in the lengths of their alkoxy and alkyl chains.[4] Understanding the refractive index anisotropy of 7O.4 is crucial for its potential application in advanced optical systems.

Physicochemical Properties of p-Heptyloxybenzylidene p-butylaniline (7O.4)

The molecular structure of p-Heptyloxybenzylidene p-butylaniline (7O.4) is characterized by a rigid core composed of two phenyl rings linked by a Schiff base (-CH=N-), and flexible alkyl and alkoxy chains at its ends. This elongated, rod-like structure is a key contributor to its liquid crystalline behavior.

Below is a diagram illustrating the molecular structure of 7O.4.

Caption: Experimental workflow for measuring the refractive indices of 7O.4.

Causality Behind Experimental Choices

-

Precise Temperature Control: The refractive indices of liquid crystals are highly sensitive to temperature. [5]A stable and accurately controlled temperature is essential for reproducible results, as the order parameter, and thus the birefringence, changes significantly with temperature, especially near phase transitions.

-

Wavelength Selection: The refractive indices are also dependent on the wavelength of light, a phenomenon known as dispersion. Measurements should be performed using a monochromatic light source or a refractometer equipped with a compensator to ensure that the reported values correspond to a specific wavelength (e.g., the sodium D-line at 589.3 nm).

-

Sample Alignment: For accurate determination of ne and no, the liquid crystal molecules must be uniformly aligned. In an Abbé refractometer, the surfaces of the prisms can induce a degree of alignment in the thin layer of the sample. For more controlled alignment, specialized liquid crystal cells with treated surfaces can be used in other measurement techniques.

Expected Results and Data Presentation

While specific experimental data for 7O.4 is not available in the public domain literature, the general behavior of the refractive indices and birefringence as a function of temperature for a nematic liquid crystal is well-established.

Table 2: Representative Temperature-Dependent Refractive Index Data for a Nematic Liquid Crystal (Illustrative)

| Temperature (°C) | ne | no | Δn (ne - no) |

| 60 | 1.732 | 1.544 | 0.188 |

| 65 | 1.720 | 1.546 | 0.174 |

| 70 | 1.705 | 1.548 | 0.157 |

| 75 | 1.680 | 1.550 | 0.130 |

| 80 (TN-I) | 1.580 | 1.580 | 0.000 |

Note: This data is for illustrative purposes and does not represent actual measurements for 7O.4.

The temperature dependence of the refractive indices and birefringence is a direct consequence of the variation of the order parameter with temperature. As the temperature increases towards the nematic-isotropic transition, the thermal energy disrupts the orientational order, causing the order parameter to decrease. This leads to a decrease in ne and a slight increase in no, resulting in a reduction of the overall birefringence. [6]At the clearing point, the birefringence vanishes as the material becomes isotropic.

Caption: Logical relationship between temperature, order parameter, and birefringence.

Conclusion

The refractive index anisotropy is a fundamental property of the nematic liquid crystal p-Heptyloxybenzylidene p-butylaniline (7O.4). A thorough understanding and accurate measurement of its ordinary and extraordinary refractive indices, as well as its birefringence, are paramount for its potential utilization in optical applications. This guide has provided a comprehensive overview of the theoretical principles, a detailed experimental protocol using an Abbé refractometer, and an interpretation of the expected results. While specific experimental data for 7O.4 remains to be published, the methodologies and concepts outlined herein provide a solid foundation for researchers to characterize this and other similar liquid crystalline materials.

References

-

Yilmaz, S., et al. (2011). Optical Properties of Aligned Nematic Liquid Crystals in Electric Field. Journal of Modern Physics, 2(4), 248-255. [Link]

-

DoITPoMS, University of Cambridge. Optical properties – birefringence in nematics. [Link]

-

Wikipedia. (2024). Liquid crystal. [Link]

- Waxler, R. M., & Cleek, G. W. (1973). The effect of temperature and pressure on the refractive index of some oxide glasses. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 77A(6), 755–763.

- Singh, S., et al. (2008). Optical properties of some mixed nematic liquid crystals in electric field.

-

Wikipedia. (2024). Nematic phase. [Link]

- Saha, R., & Ghosh, A. (2022). Determination of refractive indices for liquid crystals using a double transmission technique. Optics Express, 30(15), 27489-27500.

- Palarie, V., et al. (2019). Refractive indices determination of a new nematic liquid crystal. Journal of Molecular Structure, 1180, 562-567.

-

Request PDF. Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures with 4-pentyloxybenzylidene-4′-heptylaniline. [Link]

- Blinski, J., et al. (2010). Determination of ordinary and extraordinary refractive indices of nematic liquid crystals by using wedge cells. Opto-Electronics Review, 18(2), 214-218.

- Teixeira, P. I. C., & Barmes, F. (2022). The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. New Journal of Chemistry, 46(12), 5626-5634.

- Li, J., & Wu, S. T. (2004). Self-consistency of Vuks equations for liquid-crystal refractive indices. Journal of Applied Physics, 96(11), 6253-6258.

- Leviton, D. B., & Frey, B. J. (2006). Temperature-dependent refractive index of silicon and germanium. SPIE Proceedings, 6273.

- Malitson, I. H. (1963). Temperature Dependence of the Refractive Index of Optical Maser Crystals. Journal of the Optical Society of America, 53(11), 1255-1259.

-

XR Pharmaceuticals Ltd. Birefringence in Liquid Crystals. [Link]

- Wu, S. T., et al. (2004). Self-consistency of Vuks equations for liquid-crystal refractive indices.

- Kim, Y. H. (n.d.). Phase transitions in liquid crystals.

- Lehmann, M. (2022). Phase transitions in complex functional liquid crystals—The entropy effect.

-

ResearchGate. (2017). Measurements of ordinary and extra ordinary refractive index for liquid crystal?. [Link]

- Buckin, V., et al. (2009). Photo-Induced Phase Transitions to Liquid Crystal Phases: Influence of the Chain Length from C8E4 to C14E4. International Journal of Molecular Sciences, 10(9), 4047-4063.

-

Cheméo. Chemical Properties of p-Butoxybenzylidene p-hexylaniline (CAS 39777-12-3). [Link]

- Li, J., et al. (2005). Infrared refractive indices of liquid crystals. Journal of Applied Physics, 97(5), 053501.

- Akiba, M., et al. (2020). Measurement of the temperature dependence of the refractive index of CdZnTe.

-

Wikipedia. (2024). Liquid crystal. [Link]

- Humar, M., & Muševič, I. (2010). Whispering gallery mode study of phase transition and shape change in liquid crystal droplets.

- Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals.

-

NIST. p-Butoxybenzylidene p-propylaniline. [Link]

-

Chemsrc. p-butoxybenzylidene-p-octylaniline. [Link]

-

PubChem. N-4-n-pentyloxy benzylidene-4-heptylaniline. [Link]

- Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI.

- UCL Discovery. (2023). Modelling of liquid crystal devices.

- Shibu, E. S., & Hegde, G. (2020).

Sources

Thermodynamic Profiling and Enthalpy Changes of p-Heptyloxybenzylidene p-butylaniline (7O.4)

This guide details the thermodynamic properties, phase behavior, and synthesis of p-heptyloxybenzylidene p-butylaniline (7O.4).

Executive Summary

p-Heptyloxybenzylidene p-butylaniline , commonly abbreviated as 7O.4 , is a Schiff base liquid crystal belonging to the

This guide provides a rigorous technical analysis of the enthalpy changes (

Molecular Architecture & Phase Behavior

The 7O.4 molecule consists of a rigid central core (benzylideneaniline) flanked by a flexible heptyl-oxy tail (

-

Rigid Core: The central

imine linkage provides the anisotropic geometry required for mesophase formation. -

Flexible Tails: The asymmetry between the heptyloxy (7 carbons) and butyl (4 carbons) chains dictates the packing efficiency, directly influencing the stability of the smectic layers.

Phase Transition Workflow

The material exhibits enantiotropic mesomorphism. Upon cooling from the isotropic liquid, it follows a specific ordering sequence.

Thermodynamic Profiling

The thermodynamic landscape of 7O.4 is defined by the subtle energetic balances between its phases. High-resolution AC calorimetry and Differential Scanning Calorimetry (DSC) have established the precise transition temperatures and the order of transitions.

Transition Temperatures and Orders

The following data represents the standard values for bulk 7O.4. Note the proximity of the Nematic and Smectic A phases, which is characteristic of this homologue.

| Transition | Symbol | Temperature (K) | Temperature (°C) | Order of Transition | Mechanism |

| Nematic | 349.361 | 76.21 | First Order | Symmetry breaking (Orientational) | |

| Nematic | 347.162 | 74.01 | First Order | Density modulation onset | |

| Smectic A | 337.665 | 64.51 | Second Order | Tilt angle symmetry breaking (Mean-field) | |

| Smectic C | 336.372 | 63.22 | First Order | Positional locking (Lattice formation) |

Data Source: Haga & Garland, Liquid Crystals, 1997 [1].[1]

Enthalpic Characterization[2]

-

Nematic-Isotropic (

): This transition is weakly first-order. While specific J/g values vary by synthesis purity, the transition is driven by the loss of long-range orientational order. -

Smectic A - Smectic C: This transition is mean-field second order . Unlike first-order transitions, it does not exhibit a latent heat (

). Instead, it shows a discontinuity in the heat capacity ( -

Nematic - Smectic A: In 7O.4, this transition is first order , distinct from other homologues where it can be second order. This is attributed to the coupling between the smectic order parameter (

) and the nematic order parameter (

Experimental Methodologies

Synthesis Protocol: Schiff Base Condensation

The synthesis of 7O.4 relies on the acid-catalyzed condensation of an aldehyde and an amine. This reaction is reversible; water removal is critical to drive the equilibrium forward.

Reagents:

-

4-Heptyloxybenzaldehyde (1.0 eq)

-

4-n-Butylaniline (1.0 eq)

-

Ethanol (Absolute, Solvent)

-

Glacial Acetic Acid (Catalytic amount, ~2-3 drops)

Protocol:

-

Dissolution: Dissolve 10 mmol of 4-heptyloxybenzaldehyde and 10 mmol of 4-n-butylaniline in 20 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (ethanol boiling point) for 3-4 hours. Stirring must be continuous.

-

Crystallization: Cool the mixture slowly to room temperature, then to 0°C in an ice bath. The Schiff base will precipitate as yellow/white crystals.

-

Filtration: Filter the crude product under vacuum.

-

Purification: Recrystallize the crude solid from hot ethanol at least 3 times. This step is vital to remove unreacted amine, which drastically depresses phase transition temperatures.

-

Drying: Dry under vacuum at 40°C for 24 hours to remove solvent traces.

Differential Scanning Calorimetry (DSC)

To validate the thermodynamic properties, DSC is the standard method.

Self-Validating Protocol:

-

Calibration: Calibrate the DSC using Indium (

) and Zinc ( -

Sample Prep: Weigh 2-5 mg of 7O.4 into an aluminum pan. Seal hermetically.

-

Thermal Cycle:

-

Heat 1: Heat from 25°C to 90°C at 10°C/min (Erase thermal history).

-

Cool 1: Cool from 90°C to 25°C at 5°C/min (Record crystallization/mesophase formation).

-

Heat 2: Heat from 25°C to 90°C at 2°C/min (High-resolution data capture).

-

-

Analysis:

-

Identify

by the highest temperature endothermic peak. -

Integrate the peak area to calculate

(J/g). -

Note: The SmA-SmC transition may appear as a baseline shift or a very weak feature in standard DSC due to its second-order nature; AC calorimetry is required for precise

mapping.

-

Applications & Significance

7O.4 is not merely a chemical curiosity; it is a "Rosetta Stone" for liquid crystal physics.

-

Thermal Mapping: Due to its distinct color/texture changes under polarized light at specific narrow temperature bands, it is used in thermal imaging research.

-

Disorder Studies: It is the primary host material used to study the "Quenched Random Disorder" effect. When dispersed with aerosils (silica nanoparticles), the SmA-N transition behavior changes, allowing physicists to test universality classes in statistical mechanics [1].

References

-

Haga, H., & Garland, C. W. (1997).[1] Thermal study of the influence of aerosils on the phase transitions of heptyloxybenzylidene butylaniline. Liquid Crystals, 23(5), 645-652. Link

-

NIST Chemistry WebBook. p-Heptyloxybenzylidene p-butylaniline. Link

-

Tripathi, C. S. P., et al. (2011).[2] Nematic-nematic phase transition in the liquid crystal dimer CBC9CB. Physical Review E, 84, 041707.[2] (Contextual reference for calorimetric techniques).

Sources

The Benzylidene Aniline Protocol: From Liquid Crystal Genesis to Bioactive Scaffolds

Executive Summary

Status: Foundational / Legacy (Materials Science) | Active / Privileged Scaffold (Medicinal Chemistry)

This technical guide analyzes the trajectory of benzylidene aniline (Schiff base) derivatives. Historically, these molecules birthed the liquid crystal display (LCD) industry with the synthesis of MBBA (N-(4-Methoxybenzylidene)-4-butylaniline) in 1969—the first stable room-temperature nematic liquid crystal. While their hydrolytic instability led to their replacement by cyanobiphenyls in display technology, the benzylidene aniline scaffold remains a critical subject of study for high-birefringence optics and, crucially, as a pharmacophore in drug development.

This guide bridges the gap between materials engineering and organic synthesis, providing robust protocols for synthesis, stability analysis, and structure-property tuning.

Part 1: The Genesis (MBBA and the Room-Temperature Breakthrough)

Before 1969, liquid crystals (LCs) were thermal curiosities requiring high temperatures to exhibit mesophases. The synthesis of MBBA by Kelker and Scheurle changed this paradigm, offering a nematic phase between 21°C and 47°C .

The Molecular Logic

The benzylidene aniline structure (

| Property | MBBA Specification | Impact on Application |

| Melting Point ( | ~21°C | Enabled the first portable LCDs (calculators, watches). |

| Clearing Point ( | ~47°C | Limited upper operating range; displays turned black (isotropic) in hot cars. |

| Dielectric Anisotropy ( | Negative (-0.[1]7) | Required "Dynamic Scattering Mode" (DSM), relying on ionic turbulence rather than field alignment. |

| Birefringence ( | High (~0.25) | Excellent optical contrast but prone to chromatic aberration. |

Part 2: Synthesis & Molecular Engineering

Audience Note: For drug developers, this condensation protocol is identical to synthesizing Schiff base pharmacophores. The "LC purity" standard described here often exceeds pharmaceutical HPLC requirements because even trace impurities disrupt the mesophase.

The Core Reaction: Acid-Catalyzed Condensation

The formation of the azomethine (

Figure 1: The equilibrium pathway of Schiff base formation. Note the reversibility (dashed line), which is the critical failure mode.

Detailed Protocol: Self-Validating Synthesis of MBBA

Objective: Synthesize N-(4-Methoxybenzylidene)-4-butylaniline with >99.5% purity.

Reagents:

-

4-Methoxybenzaldehyde (1.0 eq) - Freshly distilled to remove benzoic acid.

-

4-n-Butylaniline (1.0 eq) - Freshly distilled to remove oxidation products.

-

Solvent: Anhydrous Benzene or Toluene (Caution: Carcinogenic/Toxic).

-

Catalyst: Glacial Acetic Acid (cat.[2] amount) or p-Toluenesulfonic acid (pTSA).

Step-by-Step Workflow:

-

Equilibrium Shift (The Dean-Stark Imperative):

-

Procedure: Combine equimolar aldehyde and amine in toluene. Attach a Dean-Stark trap.

-

Causality: The reaction produces water. If water remains, the equilibrium shifts back to reactants. The Dean-Stark trap azeotropically removes water, driving conversion to 100%.

-

Validation: Monitor the water volume collected in the trap. Reaction is complete only when water production ceases (theoretical yield calculation required).

-

-

Solvent Removal:

-

Rotary evaporate the toluene under reduced pressure. Avoid high temperatures (>60°C) to prevent thermal degradation.

-

-

Purification (The LC Check):

-

Procedure: Recrystallize the crude oil from absolute ethanol or hexane at low temperature (

). -

Self-Validating Step: Measure the Clearing Point (

) .-

Logic: Impurities in LCs act like solutes in freezing point depression, drastically lowering the nematic-isotropic transition temperature.

-

Pass Criteria: Recrystallize repeatedly until the

is constant (within 0.1°C) and matches literature (47°C). If

-

-

Part 3: The Stability Paradox (The Decline)

Why did MBBA vanish from displays? The same chemistry that makes it easy to synthesize makes it fatal in devices.

Hydrolytic Instability Mechanism

The imine bond is a "soft" electrophile. In the presence of trace moisture (inevitable in early sealing technologies), the bond hydrolyzes.

-

Protonation: Trace acid or water protonates the imine nitrogen.

-

Nucleophilic Attack: Water attacks the imine carbon.

-

Cleavage: The molecule splits back into aldehyde and aniline.

Consequence:

-

Electro-optics: The aniline byproduct is conductive. This increases the conductivity of the LC cell, causing "current runaway" in dynamic scattering displays, destroying the device.

-

Visuals: The display turns cloudy and develops black spots.

This failure led directly to George Gray's invention of Cyanobiphenyls (e.g., 5CB) , which replaced the labile

Part 4: Structure-Property Relationships

For researchers designing new materials (or drugs), understanding how to tune the benzylidene aniline core is essential.

| Structural Modification | Effect on Phase Behavior | Molecular Reason |

| Lengthening Alkyl Tail ( | Promotes Smectic phases | Longer chains increase van der Waals lateral interactions, favoring layered packing over simple directional alignment. |

| Lateral Substitution (e.g., 2-Fluoro) | Decreases | The substituent widens the molecule, disrupting efficient packing. Useful for lowering melting points. |

| Terminal Polar Group (-CN vs -OMe) | Increases | Cyano groups provide a strong longitudinal dipole, enabling lower voltage operation (Twisted Nematic mode). |

Part 5: The Bio-Material Interface (Modern Relevance)

To Drug Development Professionals: While the liquid crystalline application of benzylidene anilines is niche today (e.g., LC elastomers, photoswitches), the chemical scaffold is highly active.

The "Privileged Structure" Overlap

The benzylidene aniline core is a pharmacophore with documented activity:

-

Antimicrobial: The

linkage interferes with bacterial cell wall synthesis. -

Anticancer: Derivatives have shown cytotoxicity against specific cell lines (e.g., MCF-7) by intercalating DNA or inhibiting specific enzymes.

Bridging the Disciplines

When developing Schiff base drugs, the "Materials Science" stability data is predictive:

-

Prodrug Potential: The hydrolytic instability that ruined LCDs can be exploited. A Schiff base drug can be designed as a prodrug that hydrolyzes in the acidic microenvironment of a tumor (pH < 6.5) to release the active amine payload.

-

Solubility: The long alkyl chains used to induce mesophases in LCs (like the butyl group in MBBA) are analogous to lipophilic tails added to drugs to enhance membrane permeability.

Figure 2: Translating the "failure" of liquid crystals into a "feature" for drug delivery systems.

References

-

Kelker, H., & Scheurle, B. (1969).[3] A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point. Angewandte Chemie International Edition, 8(11), 884-885. Link

-

Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters, 9(6), 130-131. (The cyanobiphenyls that replaced MBBA). Link

-

BenchChem. (2025). N-Benzylideneaniline and its Derivatives: A Technical Guide to Their Biological Activities. BenchChem Technical Guides. 4[5][6]

-

Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. 7

-

Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society.[6] 8[5][6]

Sources

Methodological & Application

Application Notes and Protocols: Achieving High-Quality Homeotropic Alignment for p-Heptyloxybenzylidene p-butylaniline (7OBA)

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

p-Heptyloxybenzylidene p-butylaniline, commonly known as 7OBA, is a Schiff base nematic liquid crystal characterized by its rod-like molecular structure. The orientation of these molecules relative to a substrate dictates the material's optical and electrical properties. Homeotropic alignment, a state where the long molecular axis of the liquid crystal orients perpendicular to the substrate, is crucial for numerous applications, including high-contrast vertically aligned nematic (VAN) displays and fundamental studies of liquid crystal physics.[1][2][3] Achieving a uniform, defect-free homeotropic alignment is paramount for reliable device performance and accurate experimental results.

This guide provides a comprehensive overview of the principles and detailed, field-proven protocols for preparing robust homeotropic alignment layers for 7OBA and similar calamitic (rod-like) liquid crystals. We will move beyond simple step-by-step instructions to explain the underlying causality, ensuring researchers can adapt and troubleshoot these methods effectively.

The Core Principle: Engineering the Surface Interface

The alignment of a liquid crystal is a low-energy phenomenon dictated by the anisotropic intermolecular interactions between the liquid crystal molecules and the substrate surface. For a molecule like 7OBA, which possesses a rigid aromatic core and flexible aliphatic tails, homeotropic alignment is typically induced by a surface that presents a low-energy, non-polar interface.

The mechanism relies on creating a surface layer of molecules with long aliphatic chains that are oriented perpendicular to the substrate. The aliphatic tails of the 7OBA molecules are sterically and chemically compatible with these surface chains. Through van der Waals interactions, the liquid crystal molecules adopt the same perpendicular orientation to minimize the system's free energy. This principle is the foundation for the various methods described herein, from simple surfactant coatings to covalently bonded silane layers and specialized polymers.

Part 1: The Indispensable Prerequisite: Substrate Cleaning

The quality of any alignment layer is fundamentally limited by the cleanliness of the underlying substrate. Organic residues, dust particles, and ionic contaminants can disrupt the formation of a uniform monolayer, leading to defects, domains of incorrect alignment, and altered electro-optical behavior. The following is a rigorous, multi-step cleaning protocol for glass or Indium Tin Oxide (ITO) coated glass substrates.

Protocol 1: Rigorous Substrate Cleaning

-

Initial Mechanical Scrub: Gently scrub the substrate surfaces with a lint-free wipe and a solution of laboratory-grade detergent (e.g., Decon 90) in deionized (DI) water.[4] This step removes gross particulate and organic contamination.

-

Thorough Rinsing: Rinse the substrates profusely under a stream of DI water to remove all detergent residues.

-

Sequential Ultrasonic Cleaning: Place the substrates in a substrate rack and perform sequential ultrasonic agitation (sonication) for 15 minutes in each of the following solvents.[4][5]

-

Final DI Water Rinse: Perform a final sonication or thorough rinse in high-purity (18 MΩ·cm) DI water. A properly cleaned surface is hydrophilic; water should sheet off the surface uniformly without beading.[4]

-

Drying and Storage: Dry the substrates using a stream of filtered nitrogen gas. For optimal results, follow with a 10-minute UV-Ozone treatment or bake in an oven at 120°C for at least 30 minutes to remove any remaining water and organic traces.[5] Store cleaned substrates in a clean, sealed container.

Causality & Insights

-

Sonication: The high-frequency sound waves create cavitation bubbles that implode on the substrate surface, providing a powerful scrubbing action that dislodges microscopic contaminants.

-

Solvent Sequence: The sequence is critical. Acetone is an excellent degreaser but can leave a residue. Isopropanol is miscible with both acetone and water, effectively rinsing away the acetone and facilitating drying.

-

Hydrophilicity Check: The "sheeting" of water is a simple yet effective test for surface cleanliness. Beading indicates the presence of hydrophobic (oily) contaminants.

Part 2: Protocols for Homeotropic Alignment Layers

The choice of alignment layer often depends on the required robustness, processing capabilities, and experimental context. We present three reliable methods, from a simple surfactant coating to more permanent, covalently-bonded layers.

Method A: Lecithin Surfactant Coating

Lecithin is a natural phospholipid that acts as a surfactant. Its molecules possess a polar head group that adsorbs onto the hydrophilic glass surface and one or more long, non-polar aliphatic tails. These tails self-assemble into a brush-like layer, creating the low-energy surface required to orient 7OBA molecules homeotropically.[2][8][9][10][11][12] This method is simple and effective for many research applications, though the layer's durability is limited.

-

Solution Preparation: Prepare a 0.1% to 0.5% (w/v) solution of lecithin (e.g., from egg yolk) in high-purity ethanol. Agitate or sonicate briefly to ensure complete dissolution.

-

Layer Deposition: Apply the lecithin solution to the cleaned, dry substrates. Two common methods are:

-

Spin Coating: Dispense the solution onto the substrate and spin at 1000-3000 RPM for 30-60 seconds.

-

Dipping: Immerse the substrate in the solution for 1 minute, then withdraw it slowly and allow it to air dry in a vertical position.

-

-

Baking: Gently bake the coated substrates at 80-100°C for 10-15 minutes to evaporate the solvent completely and promote a well-ordered monolayer.

-

Cell Assembly: Assemble the liquid crystal cell while the substrates are still warm to minimize moisture adsorption.

| Parameter | Value | Purpose |

| Lecithin Concentration | 0.1 - 0.5% (w/v) in Ethanol | Forms a monolayer on the substrate |

| Spin Speed | 1000 - 3000 RPM | Controls layer thickness and uniformity |

| Baking Temperature | 80 - 100 °C | Evaporates solvent and anneals the layer |

| Baking Time | 10 - 15 minutes | Ensures complete solvent removal |

Method B: Silanization with DMOAP

For a more robust and permanent alignment layer, a silane coupling agent such as N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP) is an excellent choice. The trimethoxysilyl group of DMOAP reacts with the surface hydroxyl (-OH) groups on the glass, forming strong covalent Si-O-Si bonds.[13] The long, 18-carbon octadecyl chain is thus tethered perpendicularly to the surface, creating a highly ordered and durable self-assembled monolayer (SAM) that effectively induces homeotropic alignment.[14][15]

-

Solution Preparation: Prepare a fresh 0.1% (v/v) solution of DMOAP in freshly distilled water or a water/ethanol mixture. The solution may appear slightly cloudy. DMOAP hydrolyzes in water, so the solution should be used within a few hours.

-

Substrate Immersion: Immerse the cleaned, dry substrates in the DMOAP solution for 5-10 minutes. Gentle agitation can improve uniformity.

-

Rinsing: Remove the substrates and rinse them thoroughly with DI water to remove any physisorbed DMOAP molecules.

-

Curing: Dry the substrates with nitrogen gas and then cure them in an oven at 110-120°C for 15-20 minutes. This step promotes the covalent bond formation with the surface and removes residual water.[13]

| Parameter | Value | Purpose |

| DMOAP Concentration | 0.1% (v/v) | Provides sufficient molecules for monolayer formation |

| Immersion Time | 5 - 10 minutes | Allows for hydrolysis and surface reaction |

| Curing Temperature | 110 - 120 °C | Drives covalent bond formation and removes water |

| Curing Time | 15 - 20 minutes | Ensures complete reaction and a robust layer |

Method C: Homeotropic Polyimide (PI) Coating

Commercial polyimides are the industry standard for liquid crystal alignment due to their exceptional thermal stability and alignment uniformity.[16][17] For homeotropic alignment, specific polyimide formulations containing long alkyl side chains are used.[8][18][19] The material is supplied as a poly(amic acid) precursor in a solvent. This precursor is spin-coated onto the substrate and then thermally imidized (cured) at high temperatures to form the final, insoluble polyimide alignment layer.

-

Precursor Application: Dispense a homeotropic polyimide precursor solution (e.g., from Nissan Chemical or Daily Polymer Corp.[8]) onto a cleaned substrate.

-

Spin Coating: Spin coat the solution at a speed of 2000-4000 RPM for 45-60 seconds to achieve a thin, uniform film.

-

Pre-Bake (Soft Bake): Place the coated substrates on a hot plate at 80-100°C for 5-10 minutes. This step drives off the bulk of the solvent.

-

Hard-Bake (Curing/Imidization): Transfer the substrates to an oven and cure them according to the manufacturer's specifications. A typical curing profile is 180-200°C for 60 minutes. This high-temperature step converts the poly(amic acid) to the insoluble, stable polyimide.

-

Cooling: Allow the substrates to cool slowly to room temperature before cell assembly to avoid thermal stress.

| Parameter | Value | Purpose |

| Spin Speed | 2000 - 4000 RPM | Controls final film thickness (typically 20-100 nm) |

| Pre-Bake Temperature | 80 - 100 °C | Evaporates solvent gently |

| Hard-Bake Temperature | 180 - 200 °C | Induces chemical imidization reaction |

| Hard-Bake Time | 60 minutes | Ensures complete conversion to polyimide |

Part 3: Experimental Workflow and Verification

The overall process, from a bare substrate to a filled liquid crystal cell, follows a logical sequence.

Caption: General experimental workflow for preparing and verifying a homeotropically aligned liquid crystal cell.

Mechanism of Homeotropic Alignment

The diagram below illustrates the molecular orientation at the interface for a DMOAP-treated surface, which serves as a model for all three methods.

Caption: Molecular interaction at the interface leading to homeotropic alignment of 7OBA on a DMOAP-coated substrate.

Verification by Polarized Optical Microscopy (POM)

The most direct way to confirm homeotropic alignment is by observing the liquid crystal cell under a polarizing optical microscope with crossed polarizers.

-

Expected Result: A uniformly dark field of view.[2]

-

Explanation: In the homeotropic state, the long molecular axis of 7OBA is parallel to the direction of light propagation through the microscope. In this orientation, the liquid crystal is optically isotropic for normally incident light, meaning it does not alter the polarization of the light passing through it. The light, polarized by the first polarizer, is therefore completely blocked by the second, orthogonal polarizer (the analyzer), resulting in an "extinguished" or dark image. Any bright regions indicate defects or areas where the alignment is not perfectly homeotropic. Conoscopic observation of a homeotropically aligned sample will reveal a characteristic "Maltese cross" interference pattern, confirming the uniaxial nature of the alignment along the viewing axis.[2][14]

References

- ACS Publications. (2009, February 16). Homeotropic Alignment of Nematic Liquid Crystals by a Photocross-Linkable Organic Monomer Containing Dual Photofunctional Groups. The Journal of Physical Chemistry B.

- Taylor & Francis Online. (2017, April 27).

- PubMed. (2009, March 12). Homeotropic alignment of nematic liquid crystals by a photocross-linkable organic monomer containing dual photofunctional groups.

- Optica Publishing Group. (2018, March 22). Topographically induced homeotropic alignment of liquid crystals on self-assembled opal crystals.

- Optica Publishing Group. Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers.

- Wikipedia. Homeotropic alignment.

- Grokipedia. Homeotropic alignment.

- ResearchGate. (2021, November 28). What materials do you recommend as a coating layer to obtain liquid crystal cells with homeotropic alignment of molecules?

- SciSpace.

- Optica Publishing Group. (2018, March 22). Topographically induced homeotropic alignment of liquid crystals on self-assembled opal crystals.

- AIP Publishing. (2013, July 19).

- Royal Society of Chemistry. Homeotropic alignment of liquid crystals on a nano-patterned polyimide surface using nanoimprint lithography.

- Cleaning procedures for glass substr

- ResearchGate. Illustrations of homeotropic and planar alignment in the SmA / SmA and...*.

- ResearchGate. (2013, October 29).

- Appropedia.

- UNC Physics.

- ResearchGate. (2025, August 5). Polyimide photo-alignment layers for inclined homeotropic alignment of liquid crystal molecules.

- ResearchGate.

- Surface coupling agent (DMOAP) for colloidal liquid crystal studies.

- MDPI. (2022, April 7).

- MDPI. (2023, December 11). Variable Angle Spectroscopic Ellipsometry Characterization of DMOAP-Functionalized Graphene Oxide Films.

- ResearchGate. (2025, August 7).

- ChemRxiv. Alignment and Actuation of Liquid Crystals via 3D Confinement and Two-Photon Laser Printing.

- ResearchGate. (2011, August 11).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Homeotropic alignment - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. To make clean glass substrates: [research.physics.unc.edu]

- 6. inrf.uci.edu [inrf.uci.edu]

- 7. appropedia.org [appropedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. www-f1.ijs.si [www-f1.ijs.si]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. OPG [opg.optica.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Note: Dielectric Spectroscopy Profiling of HBBA Frequency Response

The following Application Note and Protocol details the methodology for Broadband Dielectric Spectroscopy (BDS) analysis of N-(4-n-hexyloxybenzylidene)-4'-n-butylaniline (HBBA) .

While HBBA is a classic thermotropic liquid crystal, the spectroscopic protocols described herein are directly transferable to the characterization of Liquid Crystalline Pharmaceuticals (LCPs) and Lipid-Based Drug Delivery Systems (LBDDS) , making this guide highly relevant for drug development professionals studying the stability and phase behavior of complex soft matter formulations.

Methodology for Characterizing Molecular Dynamics and Phase Transitions in Soft Matter

Executive Summary

Subject : N-(4-n-hexyloxybenzylidene)-4'-n-butylaniline (HBBA).

Technique : Broadband Dielectric Spectroscopy (BDS) / Impedance Spectroscopy.

Frequency Range : 10 mHz to 10 MHz.

Application : Determination of molecular relaxation times, activation energies, and phase transition boundaries (Isotropic

Scientific Rationale :

HBBA exhibits a rich polymorphism (Nematic, Smectic A, Smectic B, Smectic G) characterized by distinct dipolar relaxation mechanisms. Analyzing the frequency response of the complex permittivity (

Theoretical Background & Dielectric Mechanisms[1][2]

The frequency response of HBBA is governed by the interaction of its permanent electric dipole moment with an oscillating electric field. The complex permittivity is defined as:

[1][2]Where:

- (Real part): Dielectric storage (polarization).

- (Imaginary part): Dielectric loss (relaxation and conductivity).

Relaxation Modes in HBBA

-

-Relaxation (Low Frequency) : Associated with the rotation of the molecule around its short axis (end-over-end tumbling). In the Nematic phase, this motion is hindered by the nematic potential, leading to a shift toward lower frequencies (Retardation factor

- -Relaxation (High Frequency) : Associated with the rotation around the long molecular axis (spinning). This mode is faster and often requires GHz frequencies to resolve fully, though the tail is visible in the MHz range.

-

Maxwell-Wagner-Sillars (MWS) & Electrode Polarization : At

Hz, ionic impurities accumulate at the electrode interfaces, causing a massive rise in

Experimental Setup & Materials

Materials

-

Target Analyte : HBBA (Purified >99.5%).

-

Alignment Layers : Polyimide (AL-1254) for Planar (Homogeneous) alignment; Lecithin or Silane for Homeotropic (Vertical) alignment.

-

Electrodes : Indium Tin Oxide (ITO) coated glass substrates (

).

Instrumentation

-

Impedance Analyzer : Solartron 1260A or Keysight E4990A.

-

Dielectric Interface : Solartron 1296 (for high impedance samples).

-

Temperature Control : Linkam Hot Stage (Precision

C) with liquid nitrogen cooling.

Diagram: Experimental Signal Pathway

Detailed Protocol: HBBA Frequency Response Analysis

Phase 1: Sample Cell Preparation (Critical for Reproducibility)

Objective : Create a capacitor with a defined geometry and molecular alignment.

-

Etching : Define the active electrode area (

mm) on ITO glass using acid etching (HCl:HNO3). -

Cleaning : Sonicate glass in Acetone

Isopropanol -

Alignment Coating :

-

Spin-coat Polyimide (3000 rpm, 30s).

-

Soft bake at 100°C (10 min), then hard bake at 200°C (1 hr).

-

Rubbing : Unidirectionally rub the surface with a velvet cloth to induce planar alignment (anchoring energy

).

-

-

Assembly : Sandwich two substrates with 50

m Mylar spacers. Seal edges with UV-curable glue, leaving two filling ports. -

Capacitance Calibration : Measure the empty cell capacitance (

) to calculate the geometric factor:

Phase 2: Sample Loading & Thermal History

-

Heat the HBBA sample to 80°C (Isotropic phase).

-

Place the empty cell on the hot stage at 80°C.

-

Introduce HBBA via capillary action. Note: Filling in the isotropic phase prevents flow-induced alignment defects.

-

Anneal at 80°C for 10 minutes to remove micro-bubbles.

Phase 3: Measurement Workflow (Frequency Sweep)

Parameter Settings :

-

AC Voltage (

) : 1.0 Vrms (Linear regime check required). -

Frequency Range : 1 Hz to 10 MHz (Logarithmic sweep, 10 points/decade).

-

Temperature Protocol :

-

Cool from Isotropic (80°C) to Crystal (< 20°C).

-

Step size: 2°C (Far from transition), 0.2°C (Near

and -

Stabilization time: 5 mins per step.

-

Data Analysis & Interpretation

Visualization of Dielectric Spectra

The raw data (Impedance

Expected Response :

-

Isotropic Phase : Single relaxation peak (Lorentzian) due to unhindered rotation.

-

Nematic Phase : Splitting of relaxation times.

-

(E-field

-

(E-field

-

(E-field

Analytical Models

Fit the dielectric loss spectra

-

: Dielectric strength (

- : DC conductivity (ionic contribution).

Workflow Diagram: Data Processing

Key Quantitative Metrics Table

| Parameter | Symbol | Typical Value (HBBA Nematic) | Physical Significance |

| Relaxation Frequency | 100 kHz - 5 MHz | Rate of molecular flip-flop; sensitive to viscosity. | |

| Activation Energy | 60 - 80 kJ/mol | Energy barrier for reorientation; indicates nematic potential depth. | |

| Dielectric Anisotropy | Determines electro-optic switching direction (HBBA is often negative). | ||

| Ionic Conductivity | Indicator of purity; high values mask low-freq relaxation. |

Troubleshooting & Validation (Self-Correcting Protocols)

Electrode Polarization (EP) Artifacts

-

Symptom : Massive increase in

at low frequencies ( -

Correction : Use the Wartburg Impedance correction or simply exclude

Hz data if only molecular relaxation is of interest. -

Validation : The slope of

vs

Temperature Gradient Checks

-

Protocol : Perform the sweep during both Cooling and Heating .

-

Validation : Hysteresis of

C in transition temperatures (

References

-

Broadband Dielectric Spectroscopy of Liquid Crystals Source: Kremer, F., & Schönhals, A. (2003). Broadband Dielectric Spectroscopy. Springer. Relevance: Foundational text on the Debye and Havriliak-Negami functions used in this protocol. URL: [Link]

-

Dielectric Properties of Nematic Liquid Crystals Source: Dunmur, D. A., & Miller, W. H. (1980). Dielectric properties of nematic liquid crystals. Molecular Crystals and Liquid Crystals.[3][4][5] Relevance: Establishes the relationship between molecular structure (Schiff bases like HBBA) and dielectric anisotropy. URL: [Link]

-

Phase Transitions in HBBA and Homologues Source: Rao, N. V. S., & Pisipati, V. G. K. M. (1983).[6] Phase-transition studies in polymesomorphic compounds. Density studies in N-(p-n-hexyloxybenzylidene)-p-n-butylaniline (HBBA). Journal of Physical Chemistry. Relevance: Validates the specific phase sequence (Iso-N-SmA-SmB-SmG) for thermal protocol design. URL: [Link]

-

Dielectric Relaxation in Drug Delivery Systems Source: Craig, D. Q. M. (2002). Dielectric analysis of pharmaceutical systems. Taylor & Francis.[3] Relevance: Connects the LC spectroscopy methods to the "Drug Development" audience requirement. URL: [Link][7][8]

Sources

Application Note: Determination of the Nematic Order Parameter of N-(4-hexyloxybenzylidene)-4-butylaniline (HBBA) using UV-Vis Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-hexyloxybenzylidene)-4-butylaniline (HBBA) is a thermotropic liquid crystal that exhibits a rich polymorphism, including multiple smectic phases and a nematic phase over a specific temperature range. The nematic phase is characterized by long-range orientational order of its constituent molecules, while lacking positional order. This anisotropy is the basis for the unique optical and electrical properties of liquid crystals, making them invaluable in applications such as displays, sensors, and smart materials.

A key parameter that quantifies the degree of this orientational order is the nematic order parameter, S. It provides a measure of the average alignment of the long molecular axes with respect to a common direction, known as the director. The value of S ranges from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystalline state. The temperature-dependent behavior of S is crucial for understanding the thermodynamics of the nematic-isotropic phase transition and for optimizing the performance of liquid crystal-based devices.

This application note provides a detailed protocol for the determination of the nematic order parameter of HBBA as a function of temperature using polarized ultraviolet-visible (UV-Vis) spectroscopy. This technique offers a straightforward and accessible method for probing the molecular order by measuring the dichroic ratio of a suitable absorption band.

Theoretical Background

The determination of the nematic order parameter S using UV-Vis spectroscopy is based on the principle of dichroism. In the nematic phase, the anisotropic arrangement of the molecules leads to a differential absorption of polarized light. Specifically, the absorbance of light polarized parallel to the director (

The order parameter S can be related to the dichroic ratio, N, which is defined as the ratio of these two absorbances:

The relationship between the order parameter S and the dichroic ratio N is given by the following equation:

where

This simplified equation provides a direct method to calculate the order parameter from the experimentally measured absorbances.

Materials and Instrumentation

3.1. Materials

-

N-(4-hexyloxybenzylidene)-4-butylaniline (HBBA)

-

Indium Tin Oxide (ITO) coated glass slides

-

Polyimide (e.g., PI-2555) for alignment layer

-

Solvent for polyimide (e.g., N-Methyl-2-pyrrolidone)

-

Spacers of known thickness (e.g., 5-10 µm)

-

UV-curable epoxy

-

Cleaning agents: Acetone, isopropanol, deionized water

3.2. Instrumentation

-

UV-Vis Spectrophotometer with a polarizer holder

-

Polarizer (Glan-Thompson or equivalent)

-

Hot stage with a temperature controller (accuracy ± 0.1 °C)

-

Spin coater

-

Hot plate

-

UV curing lamp

-

Optical microscope with cross-polarizers

Experimental Protocol

Liquid Crystal Cell Fabrication

A critical step for accurate measurement is the preparation of a well-aligned liquid crystal cell. This ensures a uniform director orientation throughout the sample.

Caption: Workflow for liquid crystal cell fabrication.

-

Cleaning of ITO Substrates: Thoroughly clean the ITO-coated glass slides by sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

-

Polyimide Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.

-

Curing the Alignment Layer: Soft bake the coated substrates on a hot plate to remove the solvent, followed by a hard bake in an oven according to the polyimide manufacturer's specifications.

-

Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth to create microgrooves that will induce planar alignment of the liquid crystal molecules.

-

Cell Assembly: Assemble two rubbed substrates with their rubbing directions anti-parallel. Use spacers to maintain a uniform cell gap. Seal the edges of the cell with UV-curable epoxy, leaving two small openings for filling. Cure the epoxy using a UV lamp.

Sample Filling and Characterization

-

Filling the Cell: Heat the empty cell and the HBBA sample to a temperature above the nematic-isotropic transition temperature of HBBA (TNI = 77.77 °C). Fill the cell via capillary action.

-

Sealing: Seal the filling ports with epoxy.

-

Verification of Alignment: Inspect the filled cell under a polarizing optical microscope. A well-aligned cell will show a uniform texture that extinguishes uniformly when the rubbing direction is parallel to one of the polarizers.

UV-Vis Spectroscopic Measurement

Caption: UV-Vis measurement workflow.

-

Instrument Setup: Place the filled liquid crystal cell in the hot stage within the sample compartment of the UV-Vis spectrophotometer.

-

Temperature Control: Set the desired temperature within the nematic range of HBBA. The nematic phase of HBBA exists between approximately 70.1 °C and 77.8 °C[1]. It is advisable to start measurements at a temperature well within this range, for example, at 72 °C. Allow the sample to equilibrate at each temperature for at least 15-20 minutes.

-

Baseline Correction: Record a baseline spectrum with an empty, identical cell in the reference beam path if using a double-beam spectrophotometer.

-

Measurement of A||: Orient the polarizer such that its transmission axis is parallel to the rubbing direction of the liquid crystal cell. Record the absorbance spectrum. The peak absorbance corresponds to A||.

-

Measurement of A⊥: Rotate the polarizer by 90 degrees so that its transmission axis is perpendicular to the rubbing direction. Record the absorbance spectrum. The peak absorbance corresponds to A⊥.

-

Temperature Dependent Measurements: Repeat steps 2-5 for different temperatures within the nematic range, approaching the nematic-isotropic transition temperature.

Data Analysis and Interpretation

-

Identify the Absorption Maximum: From the recorded spectra, identify the wavelength of maximum absorbance (

). This typically corresponds to the -

Calculate the Dichroic Ratio (N): At each temperature, calculate the dichroic ratio using the absorbance values at

: -

Calculate the Order Parameter (S): Using the calculated dichroic ratio, determine the order parameter at each temperature:

-

Plot the Results: Plot the order parameter S as a function of the reduced temperature (T/TNI) to visualize its temperature dependence. The order parameter should decrease with increasing temperature and approach zero at the nematic-isotropic phase transition.

Table 1: Physical Properties of HBBA

| Property | Value | Reference |

| Chemical Formula | C23H31NO | |

| Molar Mass | 337.50 g/mol | |

| Crystal to Smectic G (TK-SG) | 33.45 °C (306.60 K) | [1] |

| Smectic G to Smectic B (TSG-SB) | 58.41 °C (331.56 K) | [1] |

| Smectic B to Smectic A (TSB-SA) | 59.71 °C (332.86 K) | [1] |

| Smectic A to Nematic (TSA-N) | 70.09 °C (343.24 K) | [1] |

| Nematic to Isotropic (TN-I) | 77.77 °C (350.92 K) | [1] |

Troubleshooting and Considerations

-

Poor Alignment: If the dichroic ratio is low or inconsistent, it may indicate poor alignment of the liquid crystal. This can be due to improper surface treatment or cell assembly.

-

Light Scattering: In the nematic phase, light scattering can be significant and may affect the accuracy of the absorbance measurements[2]. It is important to ensure that the spectrophotometer's detector is not collecting scattered light.

-

Local Field Effects: The simplified equation for S assumes that the local electric field experienced by the molecule is the same as the applied field. In reality, the anisotropic environment of the nematic phase can lead to local field effects. For more accurate measurements, a correction factor may be needed[3].

-

Angle

: The assumption that

Conclusion